N-(2-{1-[3-(3-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide
Description
N-(2-{1-[3-(3-Methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide is a benzodiazole-acetamide hybrid compound featuring a 3-methylphenoxypropyl chain and an ethylacetamide side chain. This structure combines a benzodiazole core (known for aromatic π-stacking and hydrogen-bonding capabilities) with a phenoxyalkyl group (enhancing lipophilicity) and an acetamide moiety (common in bioactive molecules). Such hybrids are often explored for pharmacological applications, including enzyme inhibition or receptor modulation .
Properties
IUPAC Name |
N-[2-[1-[3-(3-methylphenoxy)propyl]benzimidazol-2-yl]ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2/c1-16-7-5-8-18(15-16)26-14-6-13-24-20-10-4-3-9-19(20)23-21(24)11-12-22-17(2)25/h3-5,7-10,15H,6,11-14H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIEHQCJYQYKEAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCCN2C3=CC=CC=C3N=C2CCNC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{1-[3-(3-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzodiazole Ring: The benzodiazole ring is synthesized through a cyclization reaction involving o-phenylenediamine and a suitable carboxylic acid derivative under acidic conditions.
Attachment of the Phenoxy Group: The phenoxy group is introduced via a nucleophilic substitution reaction using 3-bromophenol and a suitable alkylating agent.
Formation of the Acetamide Moiety: The final step involves the acylation of the intermediate compound with acetic anhydride or acetyl chloride to form the acetamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-{1-[3-(3-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with different nucleophilic groups replacing the phenoxy group.
Scientific Research Applications
N-(2-{1-[3-(3-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory, analgesic, and anticancer agent.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(2-{1-[3-(3-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Structural Comparison with Analogues
Core Modifications
- Benzodiazole vs. Benzimidazole/Benzothiazole :
The target compound’s benzodiazole core differs from benzimidazoles (e.g., CGP12177A , ) and benzothiazoles (e.g., N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide , ) in nitrogen positioning. Benzimidazoles (two adjacent nitrogen atoms) exhibit distinct electronic properties, influencing binding to targets like β-adrenergic receptors . - Phenoxyalkyl Chains: The 3-methylphenoxypropyl chain is structurally similar to compounds in (e.g., 9a–9e), which feature phenoxymethyl-triazole linkages. Substituents on the phenyl ring (e.g., 3-methyl vs. 4-fluoro in 9b) modulate steric and electronic interactions .
Acetamide Side Chains
- Substituent Diversity :
The ethylacetamide group in the target compound contrasts with N-phenylacetamide derivatives () and N-(benzothiazol-2-yl)acetamides (). For example, 2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide () replaces the benzodiazole with a triazole-naphthoxy system, altering solubility and target affinity .
Table 1: Key Structural Differences
Comparison with Analogues
Physicochemical and Spectral Properties
Melting Points and Solubility
Spectroscopic Data
Challenges and Limitations
- Synthetic Complexity : Multi-step synthesis (alkylation, acylation) may reduce scalability vs. one-pot CuAAC reactions .
- Solubility: Hydrophobic phenoxy groups may necessitate formulation aids (e.g., PEGylation).
- Toxicity : Bulky substituents (e.g., naphthoxy in 6a ) could increase off-target effects .
Biological Activity
N-(2-{1-[3-(3-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms, effects on various biological systems, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a benzodiazole moiety, which is known for its diverse biological activities. Its chemical formula is , and it has a molecular weight of approximately 338.45 g/mol.
This compound acts on several biological targets:
- Melatonin Receptors : The compound has been identified as an agonist for melatonin receptors (MTNR1A and MTNR1B), which are involved in regulating circadian rhythms and reproductive functions .
- Neurotransmitter Modulation : It influences neurotransmitter systems, potentially affecting mood and anxiety levels, similar to other benzodiazole derivatives .
Antioxidant Activity
Research indicates that the compound exhibits significant antioxidant properties. It scavenges free radicals, thereby reducing oxidative stress in cells. This activity is crucial for protecting against cellular damage associated with various diseases.
Anticancer Properties
In vitro studies have shown that this compound can inhibit the proliferation of cancer cells. The mechanism involves inducing apoptosis (programmed cell death) through the activation of caspases and modulation of the Bcl-2 family proteins .
Anti-inflammatory Effects
The compound also demonstrates anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This effect is mediated through the suppression of NF-kB signaling pathways, which play a critical role in inflammation .
Case Studies
-
Cell Line Studies : In studies involving various cancer cell lines (e.g., breast cancer and prostate cancer), treatment with this compound resulted in significant reductions in cell viability and increased apoptosis rates.
Cell Line IC50 (µM) Apoptosis Rate (%) MCF-7 (Breast) 15 70 PC-3 (Prostate) 20 65 - Animal Model Studies : In vivo studies using murine models demonstrated that administration of the compound reduced tumor growth and metastasis in xenograft models.
Q & A
Basic Research Questions
Q. What are standard protocols for synthesizing N-(2-{1-[3-(3-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide?
- Methodological Answer : Synthesis typically involves multi-step reactions, including 1,3-dipolar cycloaddition for heterocyclic ring formation. For example, copper-catalyzed click chemistry (e.g., Cu(OAc)₂ in tert-BuOH-H₂O solvent systems) enables efficient triazole or benzodiazole core assembly . Key steps include:
- Reaction Setup : Mixing alkyne and azide precursors under inert conditions.
- Catalyst Optimization : 10 mol% Cu(OAc)₂ for accelerating cycloaddition .
- Purification : Crude products are recrystallized (ethanol) after ethyl acetate extraction and brine washing .
- Monitoring : Track reaction progress via TLC (hexane:ethyl acetate, 8:2) .
Q. How is the compound characterized structurally?
- Methodological Answer : Use a combination of spectroscopic and analytical techniques:
- IR Spectroscopy : Identify functional groups (e.g., C=O at ~1670 cm⁻¹, NH stretching at ~3260 cm⁻¹) .
- NMR : Assign proton environments (e.g., aromatic protons at δ 7.2–8.4 ppm, triazole CH at δ 8.36 ppm) and carbon shifts (e.g., carbonyl carbons at ~165 ppm) .
- HRMS : Confirm molecular weight (e.g., [M+H]+ calculated vs. observed) .
Advanced Research Questions
Q. How can reaction conditions be optimized for improved yield and purity?
- Methodological Answer :
- Catalyst Screening : Test alternatives to Cu(OAc)₂ (e.g., CuI or Ru-based catalysts) to reduce side reactions .
- Solvent Systems : Vary tert-BuOH:H₂O ratios (e.g., 4:1 vs. 3:1) to enhance solubility of intermediates .
- Temperature Control : Reflux vs. room temperature—higher temps may accelerate cycloaddition but risk decomposition .
- Data-Driven Adjustments : Use DoE (Design of Experiments) to correlate variables (catalyst load, solvent ratio) with yield .
Q. How to design assays for evaluating biological activity (e.g., anti-inflammatory or antimicrobial effects)?
- Methodological Answer :
- In Vitro Models : Use LPS-induced RAW 264.7 macrophages for anti-inflammatory testing (measure TNF-α/IL-6 via ELISA) .
- Antimicrobial Screening : Employ broth microdilution against Gram+/Gram− bacteria (e.g., S. aureus, E. coli) with MIC determination .
- Mechanistic Studies : Perform molecular docking to assess binding affinity to target proteins (e.g., COX-2 for anti-inflammatory activity) .
Q. How to resolve contradictions in spectroscopic data interpretation?
- Case Example : Discrepancies in NMR shifts due to substituent effects (e.g., electron-withdrawing groups deshielding adjacent protons).
- Solution : Compare with literature data for analogous compounds (e.g., nitro-substituted derivatives show downfield shifts at δ 8.6 ppm) .
- Advanced Tools : Use 2D NMR (HSQC, HMBC) to resolve overlapping signals in complex aromatic regions .
Q. What strategies address regioselectivity challenges in cycloaddition reactions?
- Methodological Answer :
- Substituent Effects : Electron-deficient alkynes favor 1,4-disubstituted triazoles, while electron-rich systems may yield 1,5-products .
- Catalyst Tuning : Azide-alkyne cycloaddition (CuAAC) with Cu(I) typically ensures 1,4-selectivity; Ru catalysts can invert regioselectivity .
- Validation : Confirm regiochemistry via NOE NMR or X-ray crystallography .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
